molecular formula C22H22FN3O B2487926 (4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358760-73-2

(4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2487926
CAS No.: 1358760-73-2
M. Wt: 363.436
InChI Key: RJFNDYVUJDSORM-UHFFFAOYSA-N
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Description

(4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis, involving the reaction of aniline derivatives with glycerol or 2-aminobenzaldehyde, respectively.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Dimethylphenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a dimethylphenylamine is reacted with the quinoline intermediate.

    Formation of the Pyrrolidinyl Methanone Moiety: The final step involves the formation of the pyrrolidinyl methanone group through a condensation reaction with pyrrolidine and a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the quinoline core, converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or halogenating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

The compound may have potential therapeutic applications, such as in the development of anti-cancer or anti-inflammatory drugs.

Industry

In the industrial sector, it could be used in the synthesis of dyes, pigments, or as an intermediate in the production of other chemicals.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An anti-malarial drug with a quinoline core.

    Quinidine: An anti-arrhythmic agent with a quinoline structure.

    Ciprofloxacin: An antibiotic with a fluorinated quinoline core.

Uniqueness

(4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

[4-(2,4-dimethylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c1-14-5-7-19(15(2)11-14)25-21-17-12-16(23)6-8-20(17)24-13-18(21)22(27)26-9-3-4-10-26/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFNDYVUJDSORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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